molecular formula C12H13F3N2O B13679462 3-(4-Trifluoromethyl-benzyl)-piperazin-2-one

3-(4-Trifluoromethyl-benzyl)-piperazin-2-one

Cat. No.: B13679462
M. Wt: 258.24 g/mol
InChI Key: KRDKCMLHDORSOW-UHFFFAOYSA-N
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Description

3-(4-Trifluoromethyl-benzyl)-piperazin-2-one is a chemical compound that features a piperazine ring substituted with a 4-trifluoromethyl-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Trifluoromethyl-benzyl)-piperazin-2-one typically involves the reaction of 4-trifluoromethyl-benzylamine with piperazine derivatives under controlled conditions. One common method includes the use of a condensation reaction where the amine group of 4-trifluoromethyl-benzylamine reacts with a carbonyl group on the piperazine ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as crystallization or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Trifluoromethyl-benzyl)-piperazin-2-one can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

3-(4-Trifluoromethyl-benzyl)-piperazin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Trifluoromethyl-benzyl)-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: This compound is structurally similar but lacks the piperazine ring.

    4-(Trifluoromethyl)benzenemethanamine: Another similar compound with a different substitution pattern on the benzene ring.

Uniqueness

3-(4-Trifluoromethyl-benzyl)-piperazin-2-one is unique due to the presence of both the piperazine ring and the trifluoromethyl-benzyl group. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)9-3-1-8(2-4-9)7-10-11(18)17-6-5-16-10/h1-4,10,16H,5-7H2,(H,17,18)

InChI Key

KRDKCMLHDORSOW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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